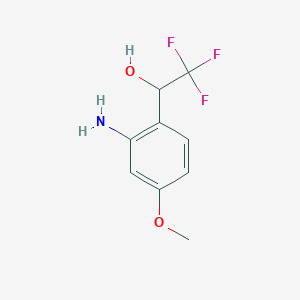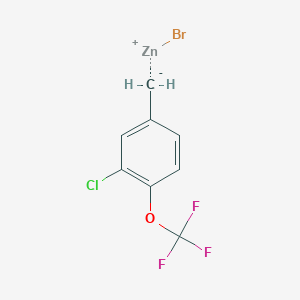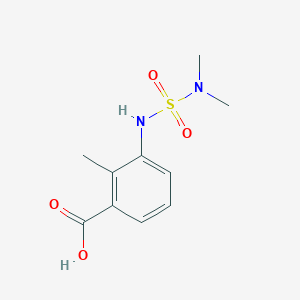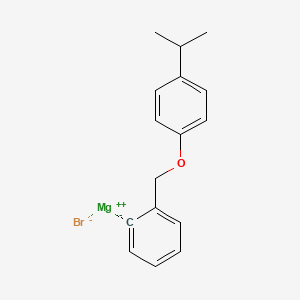
2-(4-Isopropylphenoxymethyl)phenylmagnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-isopropylphenoxymethyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This specific compound is used in various chemical reactions due to its reactivity and ability to introduce the 2-(4-isopropylphenoxymethyl)phenyl group into molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(4-isopropylphenoxymethyl)phenylmagnesium bromide involves the reaction of 2-(4-isopropylphenoxymethyl)bromobenzene with magnesium in the presence of THF as a solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to maintain the integrity of the Grignard reagent.
Chemical Reactions Analysis
Types of Reactions
2-(4-isopropylphenoxymethyl)phenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in reactions such as the Kumada coupling to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Alkyl Halides: Used in nucleophilic substitution reactions.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products Formed
Alcohols: Formed from the reaction with carbonyl compounds.
New Carbon-Carbon Bonds: Formed in nucleophilic substitution and coupling reactions.
Scientific Research Applications
2-(4-isopropylphenoxymethyl)phenylmagnesium bromide is used in various scientific research applications, including:
Organic Synthesis: Used to introduce the 2-(4-isopropylphenoxymethyl)phenyl group into complex molecules.
Pharmaceutical Research: Utilized in the synthesis of potential drug candidates.
Material Science: Employed in the preparation of novel materials with specific properties.
Chemical Biology: Used to modify biomolecules for studying biological processes.
Mechanism of Action
The mechanism of action of 2-(4-isopropylphenoxymethyl)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium bromide byproduct is typically removed by aqueous workup.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: A simpler Grignard reagent used in similar reactions.
4-Isopropylphenylmagnesium Bromide: Another Grignard reagent with a similar structure but lacking the phenoxymethyl group.
Uniqueness
2-(4-isopropylphenoxymethyl)phenylmagnesium bromide is unique due to the presence of the phenoxymethyl group, which can impart different reactivity and selectivity in chemical reactions compared to simpler Grignard reagents .
Properties
Molecular Formula |
C16H17BrMgO |
|---|---|
Molecular Weight |
329.51 g/mol |
IUPAC Name |
magnesium;1-(phenylmethoxy)-4-propan-2-ylbenzene;bromide |
InChI |
InChI=1S/C16H17O.BrH.Mg/c1-13(2)15-8-10-16(11-9-15)17-12-14-6-4-3-5-7-14;;/h3-6,8-11,13H,12H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
VRUKXUBTLBCVFD-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=CC=CC=[C-]2.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



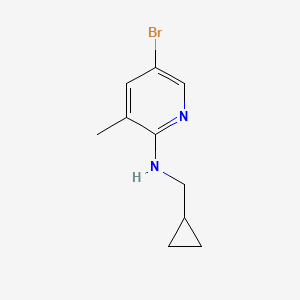

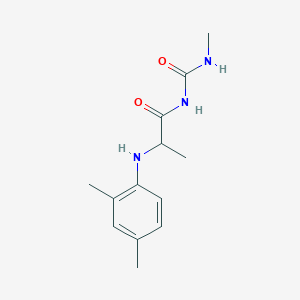
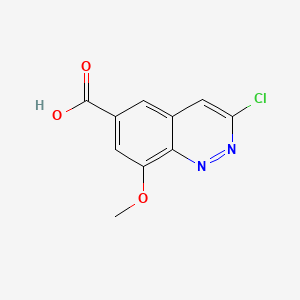
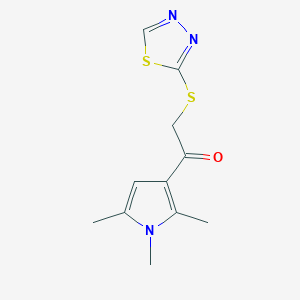
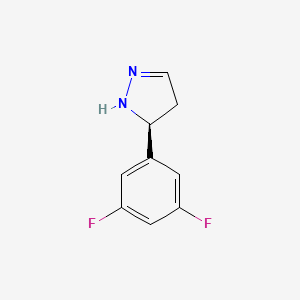
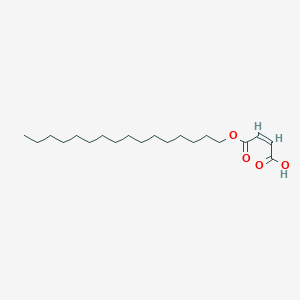

![9-Methyl-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-e][1,4]diazepine](/img/structure/B14896825.png)
